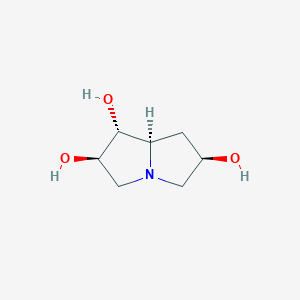![molecular formula C14H11F3N2S2 B12874608 N-(2-Thiophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12874608.png)
N-(2-Thiophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Thiophenyl)-N’-[3-(trifluoromethyl)phenyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound features a thiophene ring and a trifluoromethyl-substituted phenyl ring, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Thiophenyl)-N’-[3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of 2-aminothiophene with 3-(trifluoromethyl)phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(2-Thiophenyl)-N’-[3-(trifluoromethyl)phenyl]thiourea may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for reagent addition and product isolation can further streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Thiophenyl)-N’-[3-(trifluoromethyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thioureas.
Aplicaciones Científicas De Investigación
N-(2-Thiophenyl)-N’-[3-(trifluoromethyl)phenyl]thiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of N-(2-Thiophenyl)-N’-[3-(trifluoromethyl)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and membranes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Thiophenyl)-N’-phenylthiourea
- N-(2-Thiophenyl)-N’-[4-(trifluoromethyl)phenyl]thiourea
- N-(2-Thiophenyl)-N’-[3-(trifluoromethyl)benzyl]thiourea
Uniqueness
N-(2-Thiophenyl)-N’-[3-(trifluoromethyl)phenyl]thiourea is unique due to the presence of both the thiophene ring and the trifluoromethyl-substituted phenyl ring. These structural features contribute to its distinct chemical properties, such as increased stability and enhanced biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C14H11F3N2S2 |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
1-(6-sulfanylidenecyclohexa-1,3-dien-1-yl)-3-[3-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C14H11F3N2S2/c15-14(16,17)9-4-3-5-10(8-9)18-13(21)19-11-6-1-2-7-12(11)20/h1-6,8H,7H2,(H2,18,19,21) |
Clave InChI |
SRNJTPWLNCTQTL-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC=C(C1=S)NC(=S)NC2=CC=CC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


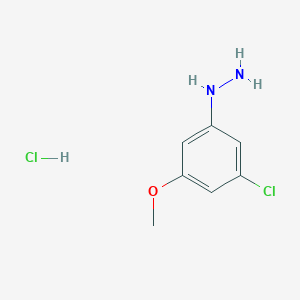
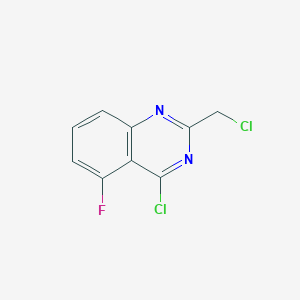

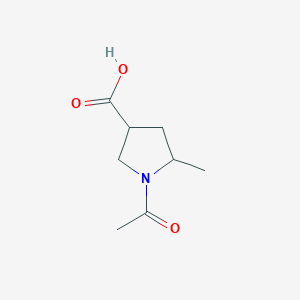

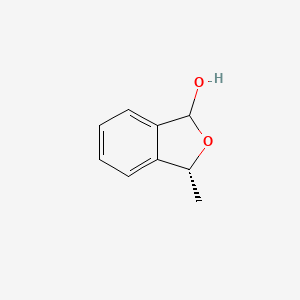
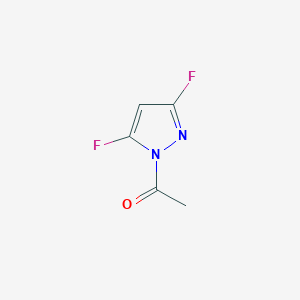
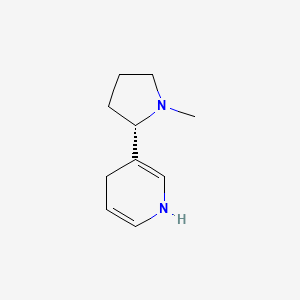
![(4Z)-2-methyl-4-[(5-methylthiophen-2-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B12874570.png)
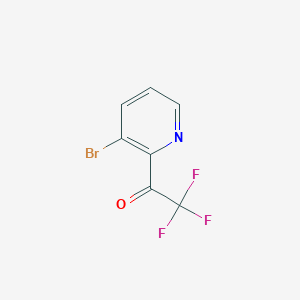
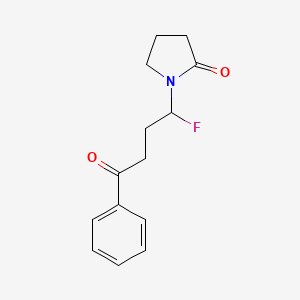
![2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874590.png)
